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chlorophenoxy)acetamide

Cat. No.: B5546423 Get Quote

Executive Summary
N-benzyl-2-(2-chlorophenoxy)acetamide (CAS: 301678-58-0) is a bioactive small molecule

scaffold belonging to the class of phenoxyacetamides.[1][2][3] While often cataloged as a rare

chemical for early-stage discovery, this specific structural motif represents a critical "privileged

structure" in medicinal chemistry, bridging the gap between simple auxin-like herbicides and

complex pharmaceutical agents like Lacosamide (anticonvulsant) and ISRIB (integrated stress

response inhibitor).[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing its

synthesis via Williamson etherification, its structural activity relationships (SAR) regarding the

ortho-chloro substitution, and its potential utility as a lead compound in osteoclast differentiation

inhibition and ion channel modulation.[1][2]

Chemical Identity & Physicochemical Profile[4][5][6]
[7][8][9]
The compound consists of a central acetamide linker connecting a lipophilic benzyl amine

moiety and a 2-chlorophenoxy group.[1][2] The ortho-chlorine atom provides specific steric bulk

and metabolic protection to the phenoxy ring, distinct from its para-chloro analogs (e.g., ISRIB).

[1][2]
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Table 1: Physicochemical Properties (Predicted &
Experimental)

Property Value Clinical Relevance

Molecular Formula C₁₅H₁₄ClNO₂ Core scaffold composition

Molecular Weight 275.73 g/mol
Optimal for CNS penetration

(<450 Da)

LogP (Predicted) 3.2 – 3.5
High lipophilicity; likely blood-

brain barrier (BBB) permeable

H-Bond Donors 1 (Amide NH)
Critical for receptor binding

pocket interaction

H-Bond Acceptors 2 (Amide O, Ether O)
Facilitates hydrogen bonding

networks

Rotatable Bonds 5
Flexible linker allows induced-

fit binding

Topological Polar Surface Area ~38 Å²
Well within the limit (<90 Å²)

for BBB penetration

Synthesis & Manufacturing Protocol
The most robust route to N-benzyl-2-(2-chlorophenoxy)acetamide is a convergent synthesis

involving the coupling of 2-chlorophenol with a pre-formed chloroacetamide precursor.[1][2]

This method minimizes side reactions compared to direct acyl chloride coupling.[1][2]

Reaction Pathway Visualization
The following diagram illustrates the convergent synthesis pathway and the critical intermediate

steps.
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Figure 1: Convergent synthesis pathway via N-benzyl-2-chloroacetamide intermediate.[1][2]

Detailed Experimental Protocol
Phase 1: Synthesis of Intermediate (N-benzyl-2-chloroacetamide)

Reagents: Benzylamine (10 mmol), Chloroacetyl chloride (11 mmol), Triethylamine (TEA, 12

mmol), Dichloromethane (DCM, 20 mL).[1][2]

Procedure:

Dissolve benzylamine and TEA in dry DCM under nitrogen atmosphere. Cool to 0°C.[1][2]

Add chloroacetyl chloride dropwise over 20 minutes to prevent exotherm.[1][2]

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

Workup: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO₃. Dry organic

layer over MgSO₄ and concentrate in vacuo.

Validation: Confirm intermediate via TLC (Hexane:EtOAc 3:1).

Phase 2: Etherification to Target

Reagents: 2-Chlorophenol (1.0 mmol), N-benzyl-2-chloroacetamide (1.1 mmol), Potassium

Carbonate (K₂CO₃, 1.5 mmol), Acetonitrile (CH₃CN, 10 mL).[1][2]

Procedure:
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Suspend K₂CO₃ in CH₃CN.[1][2][4] Add 2-chlorophenol and stir for 15 min to generate the

phenoxide anion.

Add the Phase 1 intermediate (N-benzyl-2-chloroacetamide).[1][2]

Reflux at 80°C for 3–5 hours. Monitor consumption of phenol by TLC.[1][2]

Purification: Cool to RT. Filter off inorganic salts.[1][2][5] Evaporate solvent.[1][2][5][6][4]

Recrystallize crude solid from Ethanol/Water or purify via silica column chromatography

(Gradient: 10% → 30% EtOAc in Hexanes).

Yield: Typical yields range from 85–92% for this specific substitution pattern [1, 2].[1][2]

Structural Activity Relationship (SAR) &
Pharmacology[1]
The "2-chlorophenoxy" moiety is not merely a lipophilic cap; it dictates the molecule's

interaction with biological targets.[1][2]

The "Ortho-Chloro" Effect
Unlike the para-chloro substitution found in ISRIB (which targets eIF2B), the ortho-chloro

substitution in this molecule introduces a "twist" in the phenoxy ring relative to the acetamide

plane.[1][2]

Conformational Lock: The Cl atom at the 2-position creates steric clash with the ether

oxygen lone pairs, forcing the ring out of planarity.[1][2] This non-planar conformation is often

critical for fitting into hydrophobic pockets of enzymes or ion channels.[1][2]

Metabolic Stability: The 2-position blockage prevents hydroxylation at this metabolically labile

site, potentially extending half-life compared to the unsubstituted phenoxy analog.[1][2]

Biological Mechanisms
Research into structurally homologous N-benzyl-phenoxyacetamides suggests two primary

mechanisms of action:
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Osteoclast Differentiation Inhibition (RANKL Signaling): Analogs containing the 2-

chlorophenoxy core (e.g., PPOA-N-Ac-2-Cl) have been shown to downregulate TRAF6 and

NFATc1 expression.[1][2][7] This pathway is critical for preventing bone resorption in

osteoporosis models.[1][2] The N-benzyl variant serves as a simplified probe for this pathway

[3].[1][2]

Voltage-Gated Sodium Channel (VGSC) Modulation: The structural similarity to Lacosamide

(which possesses a benzylamide and a functionalized alpha-carbon) suggests potential

activity at the slow inactivation gate of sodium channels (NaV1.x).[1][2] The lipophilic

phenoxy group mimics the hydrophobic domain required for channel interaction.[1][2]

Mechanism of Action Diagram
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Figure 2: Putative biological pathways based on structural homology to known

phenoxyacetamides.

Experimental Validation Workflows
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To validate the activity of N-benzyl-2-(2-chlorophenoxy)acetamide in a research setting, the

following assays are recommended.

In Vitro Osteoclastogenesis Assay[1]
Cell Line: RAW264.7 (Murine macrophage).[1][2]

Induction: Treat cells with RANKL (50 ng/mL) to induce differentiation into osteoclasts.[1][2]

Treatment: Co-treat with compound (0.1, 1, 10 µM) for 5 days.

Readout: TRAP (Tartrate-Resistant Acid Phosphatase) staining.[1][2][7]

Success Metric: A dose-dependent reduction in multinucleated TRAP-positive cells indicates

successful inhibition of osteoclast differentiation [3].[1][2]

Antimicrobial Disk Diffusion (Secondary Screen)
Phenoxyacetamides often exhibit auxinic or antimicrobial properties.[1]

Method: Kirby-Bauer Disk Diffusion.[1][2]

Strains:S. aureus (Gram+), E. coli (Gram-).[1][2]

Protocol: Load 50 µg of compound onto sterile disks. Place on inoculated agar plates.

Incubate at 37°C for 24h.

Analysis: Measure Zone of Inhibition (ZOI) in mm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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